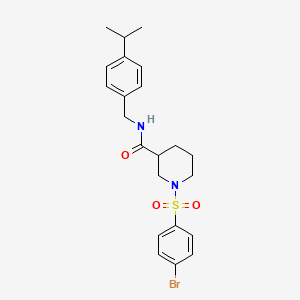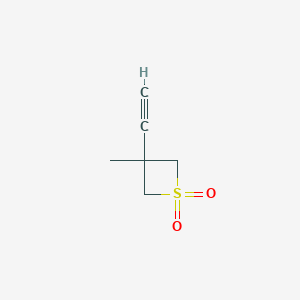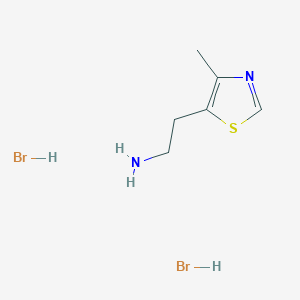
1-((4-bromophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-((4-bromophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-3-carboxamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine. In the context of the provided papers, similar sulfonamide compounds have been synthesized and evaluated for their biological activities, such as agonistic properties on human beta(3)-adrenergic receptors and antimicrobial activities against pathogens affecting tomato plants .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method suggests a possible route for the synthesis of 1-((4-bromophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-3-carboxamide, which would likely involve a similar sulfonation step and subsequent modifications to introduce the isopropylbenzyl group.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their biological activity. For instance, the nature of substitutions on the benzhydryl ring and the sulfonamide ring influences the antibacterial activity of the synthesized compounds . The presence of a bromophenyl group in the compound of interest suggests potential for significant biological activity, as halogenated phenyl groups are often involved in key interactions with biological targets.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including interactions with biological targets such as receptors and enzymes. The paper on beta(3) agonists indicates that modifications to the piperidine and phenylamine components of the molecule can significantly affect the potency and selectivity of the compounds towards different adrenergic receptors . This implies that the compound may also interact selectively with biological targets, depending on its precise molecular structure.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 1-((4-bromophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-3-carboxamide, they do provide insights into the properties of similar compounds. For example, the antimicrobial activity study indicates that the synthesized sulfonamide derivatives were characterized by 1H-NMR, IR, and elemental analysis . These techniques are commonly used to determine the physical and chemical properties of organic compounds, suggesting that similar methods could be employed to analyze the compound of interest.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that derivatives of piperidine-4-carboxamide, similar to the compound , are being explored for their potential as anticancer agents. For instance, propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure have shown strong anticancer properties in vitro. This suggests the potential of similar compounds, including the one you're interested in, in cancer treatment (Rehman et al., 2018).
Alzheimer's Disease Treatment
Compounds structurally related to 1-((4-bromophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-3-carboxamide have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds demonstrate the therapeutic potential of this class of chemicals in neurodegenerative diseases (Rehman et al., 2018).
Antibacterial Activity
Another application of piperidine-4-carboxamide derivatives is in the field of antibacterial research. Studies have shown that these compounds can be effective inhibitors of bacterial growth, suggesting their potential utility as antibacterial agents (Iqbal et al., 2017).
Enzyme Inhibition for Therapeutic Uses
The derivatives of piperidine-4-carboxamide are also being studied for their enzyme inhibition activities. This research is significant for the development of new therapies for diseases related to enzyme dysregulation. For instance, some derivatives have shown potential as inhibitors of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase (MMP), important targets in inflammatory and cancer therapies (Venkatesan et al., 2004).
Antioxidant and Anticholinesterase Activities
Piperidine derivatives have also been explored for their antioxidant and anticholinesterase activities, which are important in treating oxidative stress-related disorders and neurodegenerative diseases (Karaman et al., 2016).
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O3S/c1-16(2)18-7-5-17(6-8-18)14-24-22(26)19-4-3-13-25(15-19)29(27,28)21-11-9-20(23)10-12-21/h5-12,16,19H,3-4,13-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYSKKSRWVVGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-bromophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)

![1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2551958.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)




![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)

![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)